molecular formula C19H23NO2 B14640990 2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine CAS No. 54565-74-1

2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Cat. No.: B14640990
CAS No.: 54565-74-1
M. Wt: 297.4 g/mol
InChI Key: ATONGPCYXPPMTG-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of ethoxy, dimethyl, and phenyl groups attached to the oxazolidine ring, making it a polysubstituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with 3,4-dimethylphenylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    Etonitazene: 2-(4-Ethoxybenzyl)-5-nitro-1H-benzoimidazole, a synthetic opioid.

Uniqueness

2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. Its combination of ethoxy, dimethyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

54565-74-1

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C19H23NO2/c1-4-21-17-12-10-16(11-13-17)19-20(3)14(2)18(22-19)15-8-6-5-7-9-15/h5-14,18-19H,4H2,1-3H3

InChI Key

ATONGPCYXPPMTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N(C(C(O2)C3=CC=CC=C3)C)C

Origin of Product

United States

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